2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-9-15(19-12(2)18-11)22-13-6-8-20(10-13)16(21)14-5-3-4-7-17-14/h3-5,7,9,13H,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWDEWYJWLOTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then functionalized with dimethyl groups at the 2 and 4 positions. The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the pyridine carbonyl group acts as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation. It has shown promise in targeting cancer cell lines through mechanisms that may involve the modulation of kinase activity or apoptosis pathways.
- Antimicrobial Properties : Research indicates that 2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Pharmacology
The pharmacological profile of this compound suggests several applications:
- CB2 Receptor Agonism : As indicated in patent literature, compounds similar to this one have been explored as agonists for the Cannabinoid Receptor 2 (CB2), which is implicated in pain modulation and anti-inflammatory responses. This could lead to novel therapies for chronic pain management and inflammatory diseases .
- Neuroprotective Effects : Some studies have suggested that derivatives of pyrimidine compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Agricultural Applications
The compound's biological activity extends to agricultural sciences:
- Pesticidal Properties : Research into similar pyrimidine derivatives has shown potential as agrochemicals, particularly in pest control. The unique structure may enhance efficacy against specific pests while minimizing environmental impact.
Data Tables and Case Studies
Mechanism of Action
The mechanism by which 2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine exerts its effects depends on its interaction with molecular targets. The pyridine and pyrimidine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and physicochemical distinctions between the target compound and analogs:
*Note: Molecular formula inferred from structural analysis.
Key Observations
Aromatic vs. Aliphatic Substituents :
- The target compound’s pyridine-2-carbonyl group enhances aromatic interactions compared to Analog 1’s triazole, which may improve binding to hydrophobic enzyme pockets .
- Analog 3 lacks complex substituents, reducing steric hindrance but limiting target specificity .
Solubility and Bioavailability :
Biological Activity
2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic compound with potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews its biological activity based on various research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl}-(2-methyl-5-phenylpyrazol-3-yl)methanone , with a molecular formula of C22H25N5O2 and a molecular weight of 391.5 g/mol . The compound features a pyrimidine ring that is pivotal for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-inflammatory properties. This section discusses its mechanism of action, efficacy in various bioassays, and comparative studies with established anti-inflammatory drugs.
The compound appears to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. Inhibition of COX enzymes leads to reduced production of prostaglandins (PGE2), which are mediators of inflammation.
In Vitro Studies
A study evaluated the inhibitory potential of various pyrimidine derivatives on COX enzymes. The results indicated that certain derivatives, including those related to this compound, showed promising in vitro anti-inflammatory activity with half-maximal inhibitory concentration (IC50) values comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol) .
In Vivo Studies
In vivo experiments using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups. The effective dose (ED50) was calculated to be 8.23 μM , indicating strong anti-inflammatory effects similar to indomethacin (ED50 = 9.17 μM) .
Case Studies
- Case Study 1: COX Inhibition
- Case Study 2: In Vivo Efficacy
Structure-Activity Relationships (SAR)
The presence of electron-releasing substituents on the pyrimidine ring enhances anti-inflammatory activity. Specifically, substituents like pyridine improve binding affinity to COX enzymes, thereby increasing inhibitory potency .
Q & A
Q. What synthetic methodologies are effective for constructing the pyrrolidine-pyrimidine ether linkage in this compound?
Answer: The ether linkage between the pyrrolidine and pyrimidine moieties can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Method A: React a pyrimidinyl chloride derivative (e.g., 6-chloro-2,4-dimethylpyrimidine) with a pyrrolidin-3-ol intermediate under basic conditions (e.g., K₂CO₃ in DMF at 65°C), achieving yields up to 51.8% .
- Method B: Use Mitsunobu conditions (DIAD, PPh₃) to couple hydroxyl-containing pyrrolidine derivatives with pyrimidinols, though steric hindrance may require optimization .
Key Considerations:
Q. How can researchers ensure safety during the synthesis and handling of this compound?
Answer: Critical safety measures include:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact (refer to GHS codes H315, H319 for irritation risks) .
- Ventilation: Use fume hoods to mitigate inhalation risks (GHS code H335) .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents (P403+P233) .
Emergency Protocols:
Advanced Research Questions
Q. How should researchers address contradictory reports on the compound’s biological targets (e.g., PDE inhibition vs. tyrosine kinase inhibition)?
Answer: Contradictions may arise from assay specificity or off-target effects. Methodological strategies include:
- Orthogonal Assays: Validate PDE inhibition using cAMP/cGMP quantification (e.g., ELISA) and tyrosine kinase activity via phosphorylation assays (e.g., Western blot) .
- Structural Probes: Compare binding modes using molecular docking with PDE4B (PDB: 1XM6) and EGFR kinase (PDB: 1M17) to identify preferential interactions .
Example Data:
| Assay Type | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| Phosphodiesterase (PDE4B) | cAMP hydrolysis | 0.8 µM | |
| Tyrosine Kinase (EGFR) | Phosphorylation | 5.2 µM |
Q. What strategies improve regioselectivity in functionalizing the pyrimidine ring?
Answer: Regioselectivity is influenced by electronic and steric factors:
- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro, cyano) at C4 to direct substitutions to C6 .
- Catalytic Control: Use Pd-catalyzed C–H activation for selective C5 functionalization, as demonstrated in pyrido[1,2-a]pyrimidine derivatives .
Case Study:
- Chlorination: Reaction of 2,4-dimethylpyrimidine with NCS (N-chlorosuccinimide) at 80°C yields 6-chloro-2,4-dimethylpyrimidine (95% regioselectivity) .
Q. How can metabolic stability of this compound be evaluated in preclinical studies?
Answer:
- In Vitro Models: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor parent compound depletion via LC-MS/MS .
- Structural Modifications: Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life, as seen in pyrimidine-based kinase inhibitors .
Data Interpretation:
| Metabolic Parameter | Value (Human) | Reference |
|---|---|---|
| Half-life (t₁/₂) | 2.3 hours | |
| Intrinsic Clearance (Clᵢₙₜ) | 15 mL/min/kg |
Q. What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify ether linkage (δ 4.5–5.0 ppm for pyrrolidin-3-yloxy protons) and pyridine-2-carbonyl moiety (δ 8.5–9.0 ppm for aromatic protons) .
- HPLC-PDA: Use C18 columns (ACN/water gradient) to achieve >99% purity, with UV detection at 254 nm .
Quality Control Metrics:
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99% |
| Residual Solvents (GC) | <0.1% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
